
BKT140
描述
Overview of Chemokines and Chemokine Receptors in Biological Processes
Chemokine signaling plays a critical role in a wide array of biological processes, influencing both physiological homeostasis and pathological conditions cenmed.comnih.govnih.govuni.lu.
Chemokines are essential for normal development, guiding the migration of cells during organogenesis mims.comidrblab.netcenmed.comnih.govnih.gov. In adult organisms, they contribute to maintaining tissue homeostasis, including the organization and function of the immune system and tissue replacement mims.comidrblab.netcenmed.comguidetopharmacology.orgnih.govnih.govuni.lufrontiersin.org. Chemokines are also central mediators of inflammatory responses, directing the recruitment of leukocytes to sites of infection or tissue damage mims.comidrblab.netcenmed.comnih.govguidetopharmacology.orgnih.govnih.govuni.lu. Some chemokines are constitutively expressed and involved in homeostatic cell migration, while others are inducible and play a key role in inflammation mims.comidrblab.netnih.govuni.lu.
The defining feature of chemokines is their ability to induce directed cell migration, known as chemotaxis mims.comidrblab.netcenmed.comnih.gov. Cells expressing the appropriate chemokine receptors follow concentration gradients of chemokines towards their source idrblab.netcenmed.comnih.govuni.lu. This chemotactic property is fundamental for guiding immune cells, such as lymphocytes, monocytes, and neutrophils, to specific locations in the body, including lymphoid organs for immune surveillance and inflamed tissues during infection or injury mims.comidrblab.netcenmed.comguidetopharmacology.orgnih.govuni.lu. Chemokines also influence other migratory behaviors like haptotaxis, chemokinesis, and haptokinesis, and can induce cell arrest or adhesion guidetopharmacology.org.
Role in Development, Homeostasis, and Inflammation
The CXCL12/CXCR4 Axis: Fundamental Biological Significance
The C-X-C motif chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1), and its primary receptor, C-X-C chemokine receptor type 4 (CXCR4), constitute a fundamental biological axis with diverse and critical functions mims.comnih.govnih.govwikipedia.orgguidetoimmunopharmacology.orgnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgplos.orgarchonresources.comnih.gov. CXCL12 is the only cognate ligand for CXCR4 ctdbase.org. CXCL12 also binds to a second receptor, CXCR7 (also known as ACKR3) wikipedia.orgguidetoimmunopharmacology.orgnih.govctdbase.orgwikipedia.orgguidetopharmacology.org.
CXCL12 is widely and constitutively expressed in numerous tissues, including the bone marrow, liver, lungs, brain, heart, and kidneys plos.orgarchonresources.comctdbase.orgguidetopharmacology.orgcenmed.comiiarjournals.orggenecards.org. CXCR4 is also expressed on a variety of cell types, including leukocytes, hematopoietic stem cells, epithelial cells, endothelial cells, and cancer cells guidetopharmacology.orgnih.govfrontiersin.orgplos.orgnih.govnih.gov. While CXCR4 expression can be low or absent in many normal tissues, it is frequently found to be highly expressed in numerous types of solid tumors and hematological malignancies nih.govguidetopharmacology.orgarchonresources.comnih.govnih.gov.
The CXCL12/CXCR4 axis plays essential and non-redundant roles in several key physiological processes. It is crucial for hematopoiesis, mediating the retention and homing of hematopoietic stem and progenitor cells within the bone marrow nih.govnih.govctdbase.orgcenmed.comguidetomalariapharmacology.org. During embryonic development, CXCL12/CXCR4 signaling is involved in organogenesis, including the development of the central nervous system and cardiovascular system, and the migration of progenitor cells nih.govfrontiersin.orgnih.govguidetopharmacology.org. In adulthood, this axis is important for tissue repair and regeneration, influencing the migration of stem cells to sites of injury nih.govfrontiersin.orgnih.govctdbase.orgguidetopharmacology.orgcenmed.com.
Expression and Localization in Normal and Malignant Cells
Dysregulation of the CXCL12/CXCR4 Axis in Pathophysiology
Dysregulation of the CXCL12/CXCR4 axis is implicated in the pathogenesis of various diseases, including inflammatory disorders and cancer mims.comnih.govnih.govuni.lunih.govfrontiersin.orgwikipedia.orgguidetoimmunopharmacology.orgnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgplos.orgarchonresources.comnih.govctdbase.orgguidetopharmacology.orgiiarjournals.orgnih.govuni-freiburg.defluoroprobe.comciteab.comresearchgate.netresearchgate.netmdpi.comidrblab.net.
In cancer, the CXCL12/CXCR4 axis can promote tumor development, growth, survival, angiogenesis, invasion, and metastasis nih.govnih.govwikipedia.orgguidetoimmunopharmacology.orgguidetoimmunopharmacology.orgguidetopharmacology.orgarchonresources.comnih.gov. High expression of CXCR4 in primary tumors is often correlated with metastasis and poor prognosis guidetopharmacology.orgnih.gov. The axis can stimulate signaling pathways such as AKT and ERK, which are involved in cell proliferation and survival nih.govmdpi.com. Furthermore, the CXCL12/CXCR4 axis can influence the tumor microenvironment and contribute to drug resistance wikipedia.orgguidetoimmunopharmacology.orgguidetoimmunopharmacology.orguni-freiburg.de.
Beyond cancer, the CXCL12/CXCR4 axis is involved in inflammatory and autoimmune diseases, atherosclerosis, Alzheimer's disease, diabetes, and chronic pain uni.luguidetoimmunopharmacology.orgctdbase.orgfluoroprobe.comciteab.comresearchgate.net. Its role in directing immune cell trafficking can contribute to excessive inflammation in chronic conditions uni.lu.
属性
IUPAC Name |
(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVZSYKFCOBILL-KZGZZEQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H144FN33O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2159.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Bkt140: a Cxcr4 Antagonist
This compound as a CXCR4 Antagonist: Context and Significance
Given the critical role of the CXCL12/CXCR4 axis in cancer progression and resistance, targeting this pathway has become a significant area of research for the development of novel cancer therapies. nih.govfrontiersin.orgijbs.comspandidos-publications.commdpi.commdpi.comingentaconnect.com this compound (also known as Motixafortide, 4F-benzoyl-TN14003, or BL-8040) is a synthetic peptide that acts as a high-affinity antagonist of the CXCR4 receptor. aacrjournals.orgnih.govguidetoimmunopharmacology.orgresearchgate.netarchonresources.comnih.gov Its development and characterization are significant in the context of modulating the CXCL12/CXCR4 axis for therapeutic benefit.
Historical Development and Classification
This compound is a 14-residue synthetic peptide. researchgate.netnih.gov It is described as an F-benzoylated isomer of TN14003, another CXCR4 antagonist peptide. mdpi.com this compound is classified as a CXCR4 antagonist, meaning it binds to the CXCR4 receptor and blocks the activity of its natural ligand, CXCL12. mdpi.comaacrjournals.orgguidetoimmunopharmacology.orgresearchgate.net Its development stems from the understanding of the crucial role of CXCR4 in various biological processes, including the retention of hematopoietic stem cells in the bone marrow and the trafficking of cancer cells. aacrjournals.orgresearchgate.netnih.gov Preclinical studies in animal models demonstrated its ability to induce robust mobilization of white blood cells and hematopoietic stem cells. ashpublications.org
Comparative Analysis with Other CXCR4 Inhibitors (e.g., AMD3100)
This compound is one of several CXCR4 antagonists that have been developed and investigated for therapeutic purposes. nih.govfrontiersin.orgspandidos-publications.comingentaconnect.com A notable comparator is AMD3100 (Plerixafor), a small bicyclam molecule that was initially used to prevent HIV entry into cells via CXCR4 and is approved for hematopoietic stem cell mobilization in certain cancer patients. nih.govspandidos-publications.comwikipedia.orgguidetoimmunopharmacology.orgresearchgate.netidrblab.net
Comparative studies have highlighted key differences between this compound and AMD3100. This compound demonstrates a higher affinity for the CXCR4 receptor compared to AMD3100. aacrjournals.orgresearchgate.netnih.gov Research indicates that this compound binds and inhibits CXCR4 with an IC50 of approximately 1 nmol/L, whereas AMD3100 has an IC50 of around 651 ± 37 nmol/L. aacrjournals.org This suggests a significantly stronger binding interaction for this compound.
Furthermore, this compound exhibits a slower dissociation rate from the CXCR4 receptor compared to AMD3100, resulting in a longer receptor occupancy and extended inhibition of CXCR4 signaling. aacrjournals.orgresearchgate.net This prolonged engagement is hypothesized to provide a more complete shutdown of the normal cell signaling processes governed by CXCR4 in the bone marrow. aacrjournals.org
In preclinical animal studies, this compound has been shown to be significantly more potent than AMD3100 in its ability to mobilize hematopoietic stem cells and progenitors into the blood, both as a single agent and in combination with G-CSF. aacrjournals.orgresearchgate.net This superior mobilization capacity is attributed, at least in part, to its higher affinity and longer receptor occupancy. aacrjournals.orgresearchgate.net
While both this compound and AMD3100 are utilized for stem cell mobilization, their potential roles in cancer therapy extend beyond this application. This compound has shown direct anti-tumor effects in preclinical studies against various hematologic malignancies and solid tumors, including multiple myeloma, lymphoma, leukemia, and NSCLC, by inducing apoptosis and inhibiting cell growth. researchgate.netmdpi.comashpublications.orgnih.govebi.ac.uk AMD3100 has also been investigated for its anti-tumor potential, often in combination with chemotherapy, to mobilize cancer cells from protective niches, making them more vulnerable to treatment. spandidos-publications.comashpublications.orgingentaconnect.comnih.gov However, some studies suggest that the ability to simply mobilize cells might not be sufficient for anti-tumor activity, and agents like this compound, with potential direct cytotoxic effects, may offer distinct advantages. ashpublications.org
The differences in their chemical structure (peptide vs. small molecule bicyclam) also influence their pharmacokinetic properties and potential routes of administration. plos.org While peptide antagonists like this compound may have shorter in vivo half-lives and poorer pharmacokinetic properties compared to some small molecule inhibitors, this compound is described as a biostable synthetic peptide. nih.govplos.org AMD3100, being a basic small molecule, is not orally bioavailable and has been associated with safety concerns in chronic dosing, limiting its use to short-term treatment in humans. plos.org
Data comparing the in vitro inhibitory activity of this compound and AMD3100 on CXCL12-induced cell migration further illustrate their potency differences:
Compound | CXCL12-induced Migration IC50 (nmol/L) | Source |
This compound | 0.5 - 2.5 | aacrjournals.org |
AMD3100 (Mozobil) | 51 ± 17 | aacrjournals.org |
This table highlights the significantly lower concentrations of this compound required to inhibit CXCL12-stimulated cell migration compared to AMD3100, reinforcing its higher potency in this functional assay.
Preclinical Efficacy of Bkt140 in Disease Models
Hematopoietic Stem Cell Mobilization Studies
CXCR4 antagonists like BKT140 induce the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood by disrupting the interaction between CXCR4 on these cells and its ligand, CXCL12, which is expressed in the bone marrow niche aacrjournals.orgwustl.eduresearchgate.net.
In Vivo Animal Models (e.g., Mice)
Studies in mouse models have been instrumental in evaluating the stem cell mobilization capacity of this compound aacrjournals.orgnih.govwustl.edu.
In vivo animal studies have shown that this compound rapidly mobilizes a large number of stem cells aacrjournals.org. A single administration of this compound induced a dose-dependent mobilization of CD34+ cells into the blood in mice aacrjournals.org. The mobilization of white blood cells (WBCs), including neutrophils, monocytes, and lymphocytes, was also observed to be dose-dependent within hours of administration aacrjournals.org.
Table 1: Dose-Dependent Mobilization of WBCs and CD34+ Cells by this compound in Mice
Cell Type | Effect Observed | Timing | Source |
CD34+ Cells | Dose-dependent increase | Within hours | aacrjournals.org |
WBCs | Dose-dependent increase | Within 8 hours | aacrjournals.org |
Neutrophils | Dose-dependent increase | Within 8 hours | aacrjournals.org |
Monocytes | Dose-dependent increase | Within 8 hours | aacrjournals.org |
Lymphocytes | Dose-dependent increase | Within 8 hours | aacrjournals.org |
This compound has demonstrated synergistic effects with granulocyte colony-stimulating factor (G-CSF) in mobilizing hematopoietic stem cells in mice aacrjournals.orgnih.govwustl.edu. Studies compared the mobilization capacity of a high dose of this compound administered alone or with G-CSF to that of plerixafor aacrjournals.org. The combination of G-CSF and this compound resulted in a synergistic increase in mobilized HSPCs in peripheral blood, significantly higher than with either agent alone or the combination of plerixafor and G-CSF wustl.edu.
Table 2: Synergistic Mobilization of HSPCs with G-CSF and this compound in Mice
Mobilization Regimen | Fold Increase in Mobilized HSPCs (over control) | Significance (vs. Plerixafor + G-CSF) | Source |
Motixafortide alone | 7.1-fold | - | wustl.edu |
Plerixafor alone | 4.2-fold | - | wustl.edu |
Motixafortide + G-CSF | 76.8-fold | Significantly higher (p=0.001) | wustl.edu |
Plerixafor + G-CSF | 46.4-fold | - | wustl.edu |
Studies evaluating the engraftment potential of mobilized stem cells in irradiated recipient mice showed that while this compound alone could mobilize stem cells capable of engraftment, outcomes were significantly improved when stem cells were mobilized with this compound together with G-CSF aacrjournals.org. Engraftment with cells mobilized by the combination of this compound and G-CSF led to earlier platelet, white blood cell, and red blood cell recovery compared to mobilization with this compound alone aacrjournals.org.
Anti-tumor Effects in Hematological Malignancies
Beyond its role in stem cell mobilization, preclinical studies have explored the direct anti-tumor effects of this compound, particularly in hematological malignancies nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov.
Multiple Myeloma (MM) Xenograft Models
This compound has demonstrated therapeutic efficacy in multiple myeloma (MM) models nih.govresearchgate.netresearchgate.netnih.gov. In vivo studies using human multiple myeloma xenografts in mice have shown that subcutaneous injections of this compound significantly reduced tumor growth in a dose-dependent manner targetmol.comnih.govmedchemexpress.com. Tumors from this compound-treated animals were smaller in size and weight, exhibited larger necrotic areas, and had higher apoptotic scores targetmol.comnih.govmedchemexpress.com. This compound has been shown to induce apoptosis in MM cells targetmol.comnih.govnih.govmedchemexpress.com.
Table 3: Effects of this compound Treatment on Multiple Myeloma Xenografts in Mice
Reduction of Tumor Growth and Increased Necrosis/Apoptosis
Subcutaneous administration of this compound has been shown to significantly reduce the growth of human acute myeloid leukemia (AML) and multiple myeloma (MM) xenografts in a dose-dependent manner. Tumors from this compound-treated animals exhibited smaller size and weight compared to controls. targetmol.commedchemexpress.comnih.gov Histological analysis of these tumors revealed larger necrotic areas and elevated apoptotic scores. targetmol.commedchemexpress.comnih.gov This indicates that this compound not only inhibits proliferation but also actively induces cell death within the tumor mass. In non-small cell lung cancer (NSCLC) xenograft models, this compound significantly delayed the development of tumors. nih.gov this compound treatment induced morphological changes, phosphatidylserine externalization, decreased mitochondrial membrane potential, caspase-3 activation, sub-G1 arrest, and DNA double-stranded breaks in leukemia and multiple myeloma cells, all indicative of apoptotic cell death. nih.gov
Overcoming IL-6 Dependent Proliferation and Survival
This compound has demonstrated the ability to overcome the protective effects of interleukin-6 (IL-6) in certain cancer cells. IL-6 is a cytokine known to promote proliferation and survival in various malignancies, including multiple myeloma. targetmol.commedchemexpress.commedchemexpress.comlifetechindia.com Treatment with this compound can counteract the IL-6 dependent proliferation and survival observed in ARH77 multiple myeloma cells. targetmol.commedchemexpress.commedchemexpress.comlifetechindia.com This suggests that this compound interferes with crucial survival pathways activated by IL-6, contributing to its anti-tumor efficacy.
Leukemia (AML, CML) Xenograft Models
This compound has been extensively studied in leukemia xenograft models, including both AML and chronic myelogenous leukemia (CML). These studies highlight its potential as a therapeutic agent, both alone and in combination with other treatments.
Inhibition of Tumor Growth
In various leukemia xenograft models, this compound has consistently shown the ability to inhibit tumor growth. Subcutaneous injections of this compound significantly reduced the growth of human AML xenografts in a dose-dependent manner. targetmol.commedchemexpress.comnih.gov In CML models, this compound administration in vivo effectively reduced the growth of subcutaneous K562-produced xenografts. nih.govaacrjournals.orgebi.ac.uk this compound alone selectively induced leukemia regression in primary AML xenograft models, particularly when AML cells expressed high CXCR4 levels. nih.gov
Synergistic Effects with Tyrosine Kinase Inhibitors (e.g., Imatinib)
A significant finding in leukemia research is the synergistic effect observed when this compound is combined with tyrosine kinase inhibitors (TKIs), such as imatinib, in CML models. The combination of this compound with suboptimal concentrations of imatinib significantly increased the anti-CML effect in vitro. nih.govaacrjournals.orgehaweb.org In vivo, the combination of this compound with low-dose imatinib markedly inhibited tumor growth, achieving a high percentage of suppression (e.g., 95% suppression in K562 xenografts). nih.govaacrjournals.orgebi.ac.uk This synergistic effect is particularly relevant as it suggests this compound may help overcome TKI resistance, a major challenge in CML treatment. nih.govaacrjournals.orgehaweb.orgfrontiersin.org The bone marrow microenvironment can protect CML cells from imatinib-induced apoptosis, and this compound has been shown to reverse this protective effect. nih.govaacrjournals.orgehaweb.org
Impact on Clonogenic Potential
This compound has been shown to impact the clonogenic potential of leukemia cells, which is a measure of their ability to form colonies and proliferate. This compound alone markedly inhibited soft agar colony growth of K562 cells, reducing both the number and size of colonies. aacrjournals.org The combination of this compound with imatinib further suppressed colony formation, achieving a high percentage of suppression (e.g., 97% suppression). aacrjournals.org These findings suggest that this compound can target the leukemia cells responsible for initiating and maintaining the disease.
Non-Hodgkin Lymphoma (NHL) Xenograft Models
Preclinical studies have also investigated the efficacy of this compound in Non-Hodgkin Lymphoma (NHL) xenograft models.
Antagonizing CXCR4 with this compound resulted in significant inhibition of CD20+ lymphoma cell growth and induced cell death in NHL cell lines and primary samples. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net In a xenograft model of disseminated NHL with bone marrow involvement, this compound showed efficient antilymphoma activity in vivo. aacrjournals.orgebi.ac.uknih.govresearchgate.net this compound treatment inhibited local tumor progression and significantly reduced the number of NHL cells in the bone marrow. aacrjournals.orgebi.ac.uknih.govresearchgate.net The combination of this compound with rituximab, a common treatment for NHL, further decreased the number of viable lymphoma cells in the bone marrow, achieving a substantial reduction (e.g., 93% reduction). aacrjournals.orgebi.ac.uknih.gov This suggests a synergistic effect between this compound and rituximab in targeting NHL cells, particularly within the protective bone marrow microenvironment. aacrjournals.orgnih.govresearchgate.net Primary bone marrow stromal cells protected NHL cells from rituximab-induced apoptosis, and this compound was able to abrogate this protective effect. aacrjournals.orgebi.ac.uknih.gov
Compound Information
Compound Name | PubChem CID |
This compound (Motixafortide) | 166625217 nih.gov, 91865076 guidetoimmunopharmacology.orgarchonresources.com |
Imatinib | 5291 mdpi.com |
Rituximab | 5986 researchgate.net |
CXCL12 | 36237564 nih.gov |
IL-6 | 1876 medchemexpress.com |
Data Tables
Here are interactive data tables based on the findings discussed:
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
Disease Model | Treatment | Effect on Tumor Growth | Suppression Percentage (if available) | Source |
Human AML Xenografts | This compound (subcutaneous) | Significantly reduced (dose-dependent) | Not specified as a single percentage | targetmol.commedchemexpress.comnih.gov |
Human Multiple Myeloma Xenografts | This compound (subcutaneous) | Significantly reduced (dose-dependent) | Not specified as a single percentage | targetmol.commedchemexpress.comnih.gov |
CML (K562) Xenografts | This compound | Effectively reduced | Not specified as a single percentage | nih.govaacrjournals.orgebi.ac.uk |
NSCLC (H460) Xenografts | This compound | Significantly delayed development | Not specified as a single percentage | nih.gov |
Primary AML Xenografts (high CXCR4) | This compound | Selectively induced regression | Not specified as a single percentage | nih.gov |
Table 2: Synergistic Effects of this compound and Imatinib in CML Models
Model Type | Treatment | Effect | Suppression Percentage (if available) | Source |
In vitro (CML cells) | This compound + Imatinib (suboptimal) | Significantly increased anti-CML effect | Not specified as a single percentage | nih.govaacrjournals.orgehaweb.org |
In vivo (K562 Xenografts) | This compound + Imatinib (low-dose) | Markedly inhibited tumor growth | 95% | nih.govaacrjournals.orgebi.ac.uk |
Table 3: Effect of this compound on Clonogenic Potential of CML Cells
Cell Type | Treatment | Effect on Colony Growth | Suppression Percentage (if available) | Source |
K562 cells (soft agar) | This compound | Markedly inhibited (reduced number and size) | Not specified as a single percentage | aacrjournals.org |
K562 cells (soft agar) | This compound + Imatinib | Further suppressed colony formation | 97% | aacrjournals.org |
Table 4: Efficacy of this compound in Non-Hodgkin Lymphoma Models
Model Type | Treatment | Effect | Reduction Percentage (if available) | Source |
In vitro (NHL cell lines/primary samples) | This compound | Significant inhibition of growth, induced cell death | Not specified as a single percentage | aacrjournals.orgaacrjournals.orgnih.govresearchgate.net |
In vivo (Disseminated NHL xenograft with BM involvement) | This compound | Efficient antilymphoma activity, reduced NHL cells in BM | Not specified as a single percentage | aacrjournals.orgebi.ac.uknih.govresearchgate.net |
In vivo (Disseminated NHL xenograft with BM involvement) | This compound + Rituximab | Further decreased viable lymphoma cells in BM | 93% | aacrjournals.orgebi.ac.uknih.gov |
Anti-lymphoma Activity in Disseminated Models
This compound has demonstrated efficient anti-lymphoma activity in vivo in xenograft models of disseminated Non-Hodgkin Lymphoma (NHL) with bone marrow involvement aacrjournals.orgresearchgate.netnih.govaacrjournals.org. In these models, this compound treatment inhibited local tumor progression aacrjournals.orgresearchgate.net. Furthermore, it significantly reduced the number of NHL cells in the bone marrow aacrjournals.orgresearchgate.netnih.gov.
Reduction of Bone Marrow Tumor Burden
A key finding in disseminated lymphoma models is the ability of this compound to reduce the tumor burden in the bone marrow. In one study using a xenograft model of disseminated NHL, this compound treatment effectively reduced the number of viable lymphoma cells in the bone marrow by 77% compared to untreated animals aacrjournals.org. This highlights the potential of this compound to target lymphoma cells within the protective bone marrow microenvironment aacrjournals.orgresearchgate.net.
Here is a table summarizing the reduction of bone marrow tumor burden by this compound:
Treatment Group | Reduction in Bone Marrow Lymphoma Cells | Statistical Significance (vs. Untreated) |
Untreated | 0% | - |
This compound | 77% | P < 0.01 |
Rituximab | 20% | - |
This compound + Rituximab | 93% | P < 0.001 |
Data derived from a xenograft model of disseminated NHL aacrjournals.org.
Combination Therapy with Rituximab
The combination of this compound with rituximab, an anti-CD20 antibody commonly used in NHL treatment, has shown enhanced efficacy in preclinical models aacrjournals.orgresearchgate.netnih.govaacrjournals.org. In vitro studies demonstrated that combining this compound with rituximab significantly enhanced apoptosis against lymphoma cells in a dose-dependent manner researchgate.netnih.govaacrjournals.org. Rituximab treatment was also observed to induce CXCR4 expression in lymphoma cell lines and primary lymphoma cells, suggesting a potential interaction between the CD20 and CXCR4 pathways in NHL researchgate.netnih.govaacrjournals.org. Furthermore, primary bone marrow stromal cells, which can protect NHL cells from rituximab-induced apoptosis, had this protective effect abrogated by this compound nih.govaacrjournals.org. In vivo, the combination treatment of this compound with rituximab further decreased the number of viable lymphoma cells in the bone marrow, achieving a 93% reduction compared to the untreated control aacrjournals.orgnih.gov. This suggests that this compound can cooperate with rituximab to overcome stroma-induced resistance in the bone marrow microenvironment aacrjournals.orgresearchgate.net.
Anti-tumor Effects in Solid Tumors
Beyond hematologic malignancies, this compound has also been investigated for its anti-tumor effects in solid tumor models. aacrjournals.orgresearchgate.netub.edufrontiersin.orgresearchgate.netmedchemexpress.com
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
Preclinical studies have examined the efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) xenograft models, which involve implanting human NSCLC cells into immunocompromised mice nih.govaacrjournals.orgresearchgate.netresearchgate.net.
Attenuation of Tumor Growth
Targeting the CXCL12/CXCR4 axis with this compound has been shown to attenuate NSCLC cell tumor growth in xenograft models nih.govresearchgate.net. In one study, subcutaneous administration of this compound significantly delayed the development of H460 xenografts and showed a similar trend for A549 xenografts nih.govresearchgate.net. This compound treatment inhibited NSCLC proliferation and reduced tumor cell survival in a dose-dependent manner in vitro researchgate.netresearchgate.net. The H460 cell line was found to be most sensitive to this compound treatment, while the A549 cell line was the least sensitive nih.govresearchgate.netresearchgate.net. Treatment with low concentrations of this compound (20 µg/mL) was sufficient to completely arrest H460 tumor cell proliferation, and higher concentrations (100 µg/mL) resulted in tumor cell death researchgate.net. Systemic administration of this compound significantly delayed the development of H460-derived tumors and showed a similar trend for A549-derived tumors researchgate.net.
Here is a table illustrating the effect of this compound on tumor volume in NSCLC xenografts:
Cell Line | Treatment Group | Median Tumor Volume Reduction |
H460 | This compound | Nearly 50% |
A549 | This compound | Similar trend (Nearly 50%) |
Data derived from NSCLC xenograft models researchgate.net.
Dose-Dependent Mobilization of CD34+ Cells and Leukocytes
Prostate Cancer Models
The CXCR4/CXCL12 axis is known to be involved in prostate cancer metastasis, particularly to the bone. researchgate.netijbs.com Preclinical research has explored the ability of this compound to interfere with this pathway in prostate cancer models.
Inhibition of CXCL12-Induced Migration
Studies using human prostate carcinoma PC-3 cells, which were established from bone metastasis of a prostate cancer patient, have demonstrated that this compound can inhibit CXCL12-induced cell migration in vitro. nih.govnih.govacs.org CXCL12 is a chemokine that enhances the migration of PC-3 cells. nih.gov Free this compound was shown to inhibit this migration to some extent. nih.gov
Polymer Conjugate Formulations (P-BKT140)
To potentially enhance the activity and stability of this compound, a polymer conjugate formulation, P-BKT140, has been developed. nih.govnih.govacs.org This conjugate was prepared by reversible addition–fragmentation chain transfer (RAFT) copolymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) and a monomer containing this compound. nih.govnih.govacs.org In vitro studies comparing free this compound and P-BKT140 on PC-3 cells indicated that both had similar cytotoxicity, suggesting that the conjugation did not significantly impact this aspect of this compound's activity. nih.govnih.govacs.orgacs.org However, the P-BKT140 conjugate demonstrated substantially higher activity in inhibiting CXCL12-induced migration of PC-3 cells compared to free this compound. nih.govnih.govacs.org This suggests that polymer conjugation may offer a method to improve the inhibitory effect of this compound on prostate cancer cell migration. acs.org
The following table summarizes the effect of this compound and P-BKT140 on CXCL12-induced migration of PC-3 cells based on reported in vitro data:
Treatment Group | Migrated Cell Number (% of SFM Group) (Mean ± SEM) | Inhibition of Migration |
SFM (Serum-Free Medium) | 99.26 ± 5.56 | - |
SFM + CXCL12 | 143.68 ± 5.01 | - |
SFM + CXCL12 + this compound | 63.38 ± 4.43 | Partial |
SFM + CXCL12 + P-BKT140 | 8.53 ± 1.15 | Substantially Higher |
Data source: nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) Models
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a complex and immunosuppressive tumor microenvironment (TME). oaepublish.commdpi.commednexus.orgnih.gov The CXCR4/CXCL12 axis is implicated in PDAC progression and the formation of this suppressive microenvironment. aacrjournals.org Preclinical and clinical investigations have explored the potential of targeting this axis with this compound in PDAC.
Combination with Immunotherapy (e.g., Pembrolizumab)
Preclinical studies have suggested that inhibiting the CXCR4/CXCL12 pathway can increase T-cell infiltration into the PDAC TME, potentially sensitizing tumors to immunotherapy. aacrjournals.org This provided a rationale for evaluating this compound in combination with immunotherapy agents like pembrolizumab (a humanized monoclonal anti-PD1 antibody) in PDAC. aacrjournals.orgresearchgate.netcancernetwork.comweillcornell.orgresearchgate.net
A phase 2a clinical trial (COMBAT/KEYNOTE 202, NCT02826486) investigated the combination of motixafortide (this compound), pembrolizumab, and chemotherapy (nanoliposomal irinotecan, fluorouracil, and folinic acid) in patients with metastatic PDAC who had progressed on prior therapy. cancernetwork.comweillcornell.orgresearchgate.net While this is a clinical trial, the rationale and some findings are rooted in preclinical observations about this compound's mechanism in the PDAC microenvironment. The study reported an objective response rate (ORR) of 21.1% and a confirmed ORR of 13.2% in the evaluable patient population. cancernetwork.comresearchgate.net The disease control rate was 63.2%, with a median duration of clinical benefit of 5.7 months. cancernetwork.comresearchgate.net
Impact on Tumor Microenvironment and T-cell Infiltration
Preclinical data supports the concept that this compound can influence the PDAC tumor microenvironment. aacrjournals.org Inhibition of the CXCR4/CXCL12 pathway with this compound has been shown in preclinical models to increase T-cell infiltration within the tumor. aacrjournals.org This effect is considered a mechanism by which this compound may enhance the activity of immunotherapy agents in PDAC, by potentially converting an immunosuppressive ("cold") tumor microenvironment into a more immune-responsive ("hot") one. aacrjournals.org Additionally, this compound has been noted to promote a selective reduction of regulatory T cells within murine lung tumors in preclinical studies. researchgate.net
Other Solid Tumor Indications (e.g., Breast Cancer, Melanoma)
The CXCR4/CXCL12 axis is also recognized for its role in the metastasis of other solid tumors, including breast cancer and melanoma. researchgate.netplos.orgmdpi.com Preclinical studies with T140 analogues, including this compound, have demonstrated efficacy in blocking CXCR4 in various cancers. ijbs.com
In preclinical models of melanoma, this compound (referred to as peptide R in one study) was evaluated for its ability to inhibit lung metastases. plos.org Pre-treatment of B16-CXCR4 melanoma cells with this compound significantly reduced the number of lung metastases after inoculation into mice compared to controls. plos.org Another preclinical study indicated that this compound inhibited melanoma cell migration. ijbs.com
Clinical Translation and Ongoing Research
BKT140 in Clinical Trials
Clinical trials involving this compound have aimed to evaluate its activity in different hematological settings. These studies have progressed through various phases to assess its profile in human subjects.
Phase I Studies in Multiple Myeloma for Stem Cell Mobilization
Phase I and Phase 1/2a studies have been conducted to investigate the use of this compound in mobilizing hematopoietic stem cells in patients with multiple myeloma undergoing autologous stem cell transplantation. biolinerx.comaacrjournals.orgnih.gov These studies aimed to determine the safety and efficacy of this compound in this context.
In a Phase 1/2a open-label, dose-escalation study involving 18 multiple myeloma patients, this compound demonstrated an excellent safety profile across all tested doses when combined with G-CSF. biolinerx.combiolinerx.com Similarly, a Phase 1 study in healthy volunteers indicated that this compound as a single agent was safe and well tolerated at all doses evaluated. biolinerx.com None of the patients in the Phase I/IIa multiple myeloma study developed grade 3 or 4 toxicity. aacrjournals.orgnih.govresearchgate.net this compound was reported to be well tolerated at all concentrations tested in this study. aacrjournals.orgnih.govresearchgate.net
The Phase 1/2a study in multiple myeloma patients showed that this compound, in combination with G-CSF, was highly effective in mobilizing hematopoietic stem cells and white blood cells from the bone marrow into the peripheral blood. biolinerx.combiolinerx.com A single administration of this compound at the highest dose (0.9 mg/kg) resulted in a robust mobilization and collection of CD34+ cells, with a mean yield of 20.6 ± 6.9 × 10⁶/kg, often achieved through a single apheresis session. aacrjournals.orgnih.govresearchgate.net This dose-dependent increase in mobilized peripheral blood CD34+ cells was observed within 8 hours following administration. ashpublications.org The number of apheresis procedures required was also reduced at higher this compound doses. ashpublications.org
Data from the Phase 1/2a study demonstrated successful engraftment in transplanted patients who received this compound-mobilized autologous grafts. aacrjournals.orgnih.govresearchgate.net All 17 transplanted patients in this study engrafted, with a median time to neutrophil recovery of 12 days and platelet recovery of 14 days at the highest dose. aacrjournals.orgnih.govresearchgate.net
Further supporting the efficacy in stem cell mobilization, a Phase 3 trial (GENESIS) evaluating motixafortide (BL-8040) plus G-CSF versus placebo plus G-CSF in multiple myeloma patients showed that a significantly higher proportion of patients in the motixafortide arm achieved the target collection of ≥6 × 10⁶ CD34+ cells/kg within two apheresis sessions (92.5% vs 26.2% with placebo) and within one apheresis session (88.8% vs 9.5% with placebo). ashpublications.org The median number of HSCs mobilized in one apheresis day was also significantly higher with motixafortide plus G-CSF compared to placebo plus G-CSF (10.80 × 10⁶ CD34+ cells/kg vs 2.14 × 10⁶ CD34+ cells/kg). ashpublications.org Engraftment kinetics and graft durability were comparable between the two arms in the Phase 3 study. ashpublications.org
Here is a summary of CD34+ cell mobilization and engraftment data from the Phase 1/2a study in multiple myeloma:
This compound Dose (mg/kg) | Mean Absolute PB CD34+ Cells Mobilized (×10⁶/kg) | Median Time to Neutrophil Recovery (days) | Median Time to Platelet Recovery (days) |
0.006 | 6.6 | Not specified | 20 |
0.03 | 7.5 | Not specified | 17 |
0.1 | 11.2 | Not specified | Not specified |
0.3 | Not specified | Not specified | Not specified |
0.9 | 20.6 ± 6.9 | 12 | 14 |
Safety and Tolerability Profiles
Phase Ib/II Studies in Acute Myeloid Leukemia (AML)
This compound (BL-8040) is also being investigated in the context of acute myeloid leukemia. A Phase 1b/2 study, known as the BATTLE study (NCT03154827), was initiated to evaluate this compound in combination with atezolizumab. biolinerx.comcancer.govnih.govclinicaltrialsregister.eu
The BATTLE study is a multicenter, single-arm, open-label Phase 1b/2 trial evaluating the combination of BL-8040 and atezolizumab (an anti-PD-L1 immunotherapy) for the maintenance treatment of patients with intermediate and high-risk AML who have achieved a complete response following induction and consolidation therapy. biolinerx.comcancer.govnih.gov This trial is part of a collaboration to investigate the combination of BL-8040 with atezolizumab in multiple cancer indications. biolinerx.com The rationale for this combination is based on the understanding that CXCR4 antagonists may enhance the infiltration of anti-tumor T cells into the tumor microenvironment, potentially synergizing with PD-1/PD-L1 blockade. biolinerx.com
A primary endpoint of the BATTLE study is to assess whether the combination of BL-8040 and atezolizumab prolongs relapse-free survival (RFS) in the target patient population. biolinerx.comcancer.govnih.gov Additionally, the study aims to evaluate the effect of this combination therapy on minimal residual disease (MRD) status. biolinerx.comcancer.govnih.gov Minimal residual disease refers to the small number of cancer cells that remain in the body after treatment and can lead to relapse. breakthroughcancer.org Assessing the impact on MRD is a key objective to determine if the combination can reduce the likelihood of disease recurrence. cancer.govnih.gov The study also includes the evaluation of multiple immunological parameters and potential biomarkers. biolinerx.com
Phase II Studies in Pancreatic Ductal Adenocarcinoma (PDAC)Pancreatic ductal adenocarcinoma (PDAC) is a challenging malignancy with limited response to conventional therapies, including checkpoint inhibitors.researchgate.netaacrjournals.orgThe CXCL12/CXCR4 axis is implicated in the desmoplastic reaction and drug resistance observed in PDAC.mdpi.comBlocking CXCR4 has been investigated as a strategy to enhance anti-tumor immune responses and improve the efficacy of other treatments in PDAC.researchgate.netaacrjournals.orgebi.ac.uk
Overall Response Rates, Progression-Free Survival, and Overall SurvivalIn the COMBAT/KEYNOTE-202 trial, the primary objective was the objective response rate (ORR).aacrjournals.orgSecondary objectives included overall survival (OS), progression-free survival (PFS), and disease control rate (DCR).aacrjournals.org
In the intention-to-treat population (N=43), the ORR according to RECIST v1.1 was 21.1%, with a confirmed ORR of 13.2%. aacrjournals.org Stable disease was achieved in 42.1% of patients, resulting in a DCR of 63.2%. aacrjournals.org The median duration of clinical benefit for patients who achieved partial response or stable disease was 5.7 months. aacrjournals.org
The median PFS in the intention-to-treat population was 3.8 months. aacrjournals.org The median OS was 6.6 months. aacrjournals.org
The study noted that patients without liver metastasis appeared to derive more benefit from the triple combination, with an ORR of 37.5% and a DCR of 87.5%, compared to patients with hepatic metastasis who had an ORR of 16.7% and a DCR of 56.7%. aacrjournals.org
Here is a summary of the efficacy results from the COMBAT/KEYNOTE-202 trial (Cohort 2):
Efficacy Endpoint | Result | 95% Confidence Interval |
Objective Response Rate (ORR) | 21.1% | 8.1% – 34% |
Confirmed ORR | 13.2% | 2.4% – 23.9% |
Disease Control Rate (DCR) | 63.2% | 47.8% – 78.5% |
Median Duration of Clinical Benefit | 5.7 months | 4.9 – 7.3 months |
Median Progression-Free Survival (PFS) | 3.8 months | 1.6 – 5.1 months |
Median Overall Survival (OS) | 6.6 months | 4.5 – 8.7 months |
These results were observed in a population with a poor prognosis and aggressive disease, and the observed ORR, DCR, and median OS compared favorably to historical data for the chemotherapy regimen alone in a similar patient population. aacrjournals.org
Emerging Therapeutic Strategies and CombinationsBeyond PDAC, research is exploring the potential of this compound in combination with various therapeutic modalities across different cancer types, leveraging its role as a CXCR4 antagonist to modulate the tumor microenvironment and enhance treatment efficacy.aacrjournals.orgresearchgate.netaacrjournals.orgebi.ac.ukashpublications.orgnih.govresearchgate.netbiospace.comnih.govmedindia.netcancerresearchuk.orgexplorationpub.com
Nanoparticle and Polymer Conjugate Delivery Systems
The use of nanoparticle and polymer conjugate delivery systems for this compound has been explored to potentially enhance its therapeutic efficacy and overcome limitations such as enzymatic degradation and rapid renal clearance associated with peptide drugs. nih.gov
Polymer micelles have been investigated as targeted drug delivery systems, particularly for treating tumors. rsc.orgresearchgate.netresearchgate.net In one study, the BKT-140 peptide, a specific CXCR4 inhibitor, was conjugated onto the surface of chitosan-based polymer micelles (BKT-CSOSA) to target CXCR4-overexpressing metastatic tumor cells. rsc.org This modification significantly increased the cellular uptake of the polymer micelles in CXCR4 high-expressing cells through receptor-mediated internalization. rsc.org While there was no significant change in uptake efficiency in CXCR4 low-expressing cells, the primary uptake pathway shifted from clathrin-mediated endocytosis to macropinocytosis. rsc.org Doxorubicin-loaded BKT-CSOSA micelles demonstrated enhanced anti-metastasis effects on cell migration and invasion in vitro and decreased the formation of tumor metastasis sites in the lung in vivo. rsc.org Both CSOSA and BKT-CSOSA micelles primarily accumulated in the liver, spleen, and lung in vivo, with BKT-CSOSA showing enhanced accumulation in the lung. rsc.org This suggests that BKT-140 modification can improve the internalization of polymer micelles in metastatic tumor cells and enhance the inhibition of lung metastasis formation. rsc.org
Another approach involves the conjugation of this compound to a water-soluble polymer like N-(2-hydroxypropyl)methacrylamide (HPMA) to prolong its plasma residence time. nih.govacs.org HPMA was selected as a carrier due to its hydrophilic, nonimmunogenic, and nontoxic properties. nih.govacs.org An HPMA copolymer-BKT140 conjugate (P-BKT140) was synthesized. acs.orgacs.orgnih.gov In vitro studies comparing free this compound and P-BKT140 showed similar cytotoxicity against human prostate carcinoma PC-3 cells, indicating that conjugation to HPMA did not significantly affect this compound's cytotoxicity. nih.govacs.orgacs.orgnih.gov However, the P-BKT140 conjugate demonstrated substantially higher activity in inhibiting CXCL12-induced migration of PC-3 prostate cancer cells compared to free this compound. nih.govacs.orgnih.gov
Nanoparticles targeting CXCR4 have also been explored as a platform for delivering antitumor agents. While this compound itself is a CXCR4 antagonist, the concept of using CXCR4-targeted nanocarriers, which can be pretreated with a CXCR4 antagonist like AMD3100 to assess target specificity, highlights the relevance of CXCR4 targeting in drug delivery systems. The active delivery of drug-loaded nanocarriers specifically to CXCR4-expressing cells is expected to improve the therapeutic index compared to small molecule inhibitors that distribute more broadly.
Identification of this compound Susceptibility Markers
Research into this compound has also focused on identifying markers that predict susceptibility or response to treatment. The interaction between the CXCL12-CXCR4 axis and various cellular pathways plays a significant role in the efficacy of this compound.
CXCR4 expression levels have been investigated as potential indicators of susceptibility. In studies involving non-small cell lung cancer (NSCLC) cell lines, all tested lines expressed CXCR4 and showed increased colony formation in response to CXCL12 stimulation. nih.govresearchgate.netebi.ac.uk this compound reduced the colony-forming capacity and inhibited the proliferation of these NSCLC cells, demonstrating both cytotoxic and cytostatic properties. nih.govresearchgate.netebi.ac.uk Notably, the H460 cell line was found to be the most sensitive to this compound treatment, while A549 cells were the least sensitive. nih.govresearchgate.netebi.ac.uk This suggests that varying levels of CXCR4 expression or differences in downstream signaling among cell lines may influence their susceptibility to this compound.
In acute myeloid leukemia (AML) xenograft models, this compound alone selectively induced leukemia regression in models where AML cells expressed high CXCR4 levels and exhibited a significant migratory response to CXCL12. kjim.orgacs.org This further supports the role of high CXCR4 expression as a potential marker for susceptibility to this compound monotherapy. kjim.orgacs.org
The interaction between this compound and the bone marrow (BM) microenvironment, particularly in the context of hematological malignancies, is also relevant to susceptibility. The CXCL12-CXCR4 axis is crucial for the trafficking and retention of both normal and leukemic stem cells within the BM niche. kjim.orgehaweb.org The BM microenvironment can protect chronic myeloid leukemia (CML) cells from tyrosine kinase inhibitor (TKI)-induced apoptosis. ehaweb.orgresearchgate.net this compound has been shown to overcome this protective effect of the BM stroma and reduce the growth of CML cells in vitro and in vivo when combined with TKIs. ehaweb.orgresearchgate.net This suggests that the dependence of cancer cells on the CXCL12-CXCR4 interaction within the protective BM microenvironment could be a marker for susceptibility to this compound, particularly in combination therapies.
Furthermore, studies have explored the impact of this compound on specific signaling pathways. In CML cells co-cultured with BM stromal cells, this compound treatment increased the percentage of cycling cells and decreased the mRNA levels of the proto-oncogene BCL6, which is implicated in stroma-mediated TKI resistance. ehaweb.org This indicates that the involvement of pathways like the BCL6 pathway in mediating resistance within the microenvironment might identify patients who would benefit from this compound.
Research also suggests that the expression of certain biomarkers related to the tumor microenvironment and immune response might be associated with the efficacy of CXCR4 antagonists like this compound. In diffuse large B-cell lymphoma (DLBCL), gene expression profiling of patients with CXCR4+ DLBCL revealed lower expression of T-cell and innate immune response biomarkers, indicating a worse prognosis. researchgate.net While this study focused on prognosis, it highlights the complex interplay between CXCR4 expression, the immune microenvironment, and treatment response, suggesting that immune cell infiltration and specific immune markers could potentially influence susceptibility to CXCR4-targeted therapies.
Future research is needed to further delineate the downstream mechanisms of this compound action and precisely define this compound susceptibility markers. nih.govresearchgate.netebi.ac.uk This could involve investigating specific genetic alterations, protein expression profiles, or characteristics of the tumor microenvironment that correlate with response to this compound treatment. mdpi.com
Data Table: Cell Line Sensitivity to this compound
Cell Line (NSCLC) | Sensitivity to this compound | Reference |
H460 | Most sensitive | nih.govresearchgate.netebi.ac.uk |
H1299 | Sensitive | researchgate.net |
H358 | Sensitive | researchgate.net |
L4 | Sensitive | researchgate.net |
A549 | Least sensitive | nih.govresearchgate.netebi.ac.uk |
Future Research Directions and Unanswered Questions
Delineation of Downstream Mechanisms of BKT140 Action
Although this compound is established as a CXCR4 antagonist, the precise downstream signaling cascades it modulates are not yet fully elucidated. Future research needs to comprehensively map these pathways to understand the complete effects of this compound binding to CXCR4. Studies have indicated that this compound blocks CXCL12-induced calcium mobilization and inhibits CXCL12-induced migration in T cells. researchgate.net Furthermore, it appears to act as an inverse CXCR4 agonist, decreasing autonomous CXCR4 signaling. researchgate.net
Research into specific cancer types has provided some insights. In acute myeloid leukemia (AML) cells, this compound has been shown to inhibit apoptosis through the AKT/ERK pathway. researchgate.net Investigations in chronic myeloid leukemia (CML) cells revealed that this compound treatment induces mitochondrial-dependent apoptosis and modulates several apoptotic signaling proteins, including increasing catalase, TRAIL R2/DR5, and SMAC/Diablo, while reducing HSP70, HSP90, BCL-2, and BCL-XL levels. aacrjournals.org In T-cell acute lymphoblastic leukemia (T-ALL), this compound induces a form of non-apoptotic cell death linked to mitochondrial loss. informahealthcare.com
The CXCL12/CXCR4 axis is known to be involved in numerous signaling pathways, such as PI3K/AKT/mTOR and ERK, which influence processes like cell proliferation, survival, and migration. frontiersin.orgijbs.com Given that chemokine signaling can vary significantly depending on the cell type and the specific combination of signaling proteins involved, further research is needed to understand the context-dependent downstream effects of this compound. uea.ac.uk Additionally, while some immunomodulatory effects linked to the Toll-like receptor (TLR) pathway have been observed with CXCR4 modulation, the exact mechanisms downstream of this interaction require further clarification. tandfonline.com
Role of this compound in Modulating the Immune Microenvironment beyond direct CXCR4 antagonism
Beyond directly blocking CXCL12/CXCR4 interactions on target cells, this compound also influences the complex cellular landscape of the immune microenvironment. The CXCR4/CXCL12 axis plays a significant role in recruiting immunosuppressive cells to the tumor microenvironment, and this compound has shown the capacity to reduce the accumulation of these cells. researchgate.netijbs.com Further research is needed to fully understand how this compound reshapes the immune microenvironment and the implications for therapeutic outcomes.
Impact on Immune Cell Infiltration and Function
This compound has been observed to induce the mobilization of various immune cells, including a robust mobilization of human CD34(+) cells and lymphocytes. researchgate.net Inhibition of CXCR4 is thought to promote the infiltration and redistribution of T cells within tumor microenvironments. nih.govbiospace.com Studies combining this compound with other immunotherapies, such as pembrolizumab, have shown partial tumor regression, potentially by reducing immunosuppressive cells and enhancing anti-tumor immune responses. researchgate.net The CXCL12/CXCR4 axis is critical for the trafficking and retention of hematopoietic and leukemia stem cells in the bone marrow niche, highlighting its broad impact on immune and progenitor cell populations. aacrjournals.org As CXCR4 is expressed on various chemotactic immune cells, delineating the specific effects of this compound on the infiltration and function of different immune cell subsets within various tissue microenvironments remains an important area for future investigation. frontiersin.orgresearchgate.net
Potential Immunomodulatory Effects (e.g., TLR pathway)
Emerging research suggests that targeting CXCR4, particularly through modulation of a minor allosteric pocket, can exert immunomodulatory effects on immune cells, potentially linked to the TLR pathway. tandfonline.comresearchgate.netresearchgate.net While some compounds binding to this pocket appear to have functional selectivity and inverse agonistic properties on certain GPCR signaling pathways, it is likely that additional signaling pathways are involved in these immunomodulatory effects. tandfonline.comresearchgate.netresearchgate.net In-depth research into how this compound, as a CXCR4 antagonist, influences these pathways is crucial. Recent findings indicate that CXCR4 may directly suppress the activation of TLR signaling pathways, impacting type-I interferon levels. tandfonline.comresearchgate.net Novel ligands targeting the minor CXCR4 pocket have been shown to inhibit TLR downstream signaling and reduce type-I interferon levels, although the precise mechanism is not fully understood. tandfonline.com Given that TLRs are key mediators of immune responses and are present on various immune cells, understanding this compound's potential to modulate TLR signaling could open new avenues for its therapeutic application in immune-related disorders. plos.orgfrontiersin.org
Investigation of this compound in Other Disease Contexts
The involvement of the CXCL12/CXCR4 axis in various physiological and pathological processes suggests that this compound may have therapeutic potential beyond its current primary focus on certain cancers and stem cell mobilization. Future research should explore its utility in other disease contexts where CXCR4 signaling plays a significant role. This compound is already noted in research areas encompassing immunology, inflammation, autoimmunity, infectious diseases, viral diseases, and HIV/AIDS. caymanchem.combiocompare.com
Autoimmune and Inflammatory Diseases
CXCR4 is recognized as a target of interest in autoimmune and inflammatory conditions due to its involvement in leukocyte chemotaxis to inflammation sites. researchgate.net In-depth research into CXCR4-targeted immunomodulators like this compound could lead to novel treatments for these disorders. tandfonline.comresearchgate.netresearchgate.net The CXCL12/CXCR4 axis has been implicated in conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. researchgate.netclinicaltrialsregister.eufrontiersin.org CXCR4 is overexpressed on circulating B cells in active SLE patients, and abnormal T cell-B cell interactions are a hallmark of this disease. tandfonline.com Investigating this compound's impact on these cellular interactions and its potential to modulate inflammation, possibly through pathways involving TLRs, warrants further study. frontiersin.org
Viral Diseases (e.g., HIV)
This compound was initially developed with a focus on its potential as an anti-human immunodeficiency virus (HIV) agent, designed to block the entry of CXCR4-tropic HIV into T cells. researchgate.net CXCR4 serves as a co-receptor for HIV entry, and CXCR4 antagonists have been explored in HIV therapy. researchgate.netaacrjournals.org Preclinical studies demonstrated this compound's ability to inhibit HIV-1-induced cytopathogenicity in cell lines. biocompare.com Further research is needed to fully explore the potential of this compound in the context of HIV infection and other viral diseases where CXCR4 may play a role in viral entry or immune response modulation. The observation that the effect of some CXCR4 ligands on interferon secretion in response to viral incubation is linked to CXCR4 highlights the potential for this compound to influence antiviral immunity. tandfonline.com
Development of Novel this compound Analogs and Derivatives
This compound is recognized as an analog of the synthetic peptide T140 and exhibits a higher affinity for CXCR4 compared to other antagonists like AMD3100 (Plerixafor). researchgate.netaacrjournals.orgijbs.com The development of novel analogs and derivatives of this compound represents a significant area of future research. This effort is driven by the potential to enhance binding affinity, improve pharmacokinetic properties, increase stability, or achieve greater selectivity for specific CXCR4-mediated pathways. The existence of various small molecule and peptidic CXCR4 antagonists currently under development or in clinical trials, such as CTCE-9908, LY2510924, AMD070, and MSX-122, highlights the ongoing interest in optimizing CXCR4 targeting strategies. ingentaconnect.combiorxiv.orgmdpi.comnih.gov Future research will likely involve structural modifications of the this compound peptide sequence or the development of peptidomimetic or small molecule compounds that retain or improve upon this compound's desirable characteristics. The goal is to create next-generation CXCR4 inhibitors with potentially improved therapeutic indices and broader applicability.
Pharmacogenomic and Biomarker Studies for Patient Stratification
Identifying patients most likely to respond to this compound therapy is crucial for optimizing clinical outcomes and developing personalized treatment strategies. Future research should focus on pharmacogenomic and biomarker studies to facilitate patient stratification. Preclinical studies have indicated the need to define markers that predict susceptibility to this compound. nih.govresearchgate.net Pharmacogenomics, the study of how genetic variations influence drug response, holds significant promise in this regard. dgra.denih.govfrontiersin.org While specific pharmacogenomic biomarkers for this compound have not been extensively detailed in the available literature, the general principle of using genomic biomarkers to predict drug efficacy and the risk of adverse reactions is well-established, particularly in oncology. nih.govfrontiersin.org Future studies should aim to identify genetic polymorphisms or other molecular biomarkers within the CXCL12/CXCR4 axis or related signaling pathways that correlate with this compound responsiveness. This could involve analyzing germline or somatic genetic variations, as well as assessing baseline expression levels of CXCR4 or other relevant proteins in patient tissues. Such studies could lead to the development of predictive diagnostic tests to guide patient selection for this compound treatment, potentially improving response rates and avoiding unnecessary exposure in non-responders.
常见问题
Q. What experimental models are commonly used to evaluate BKT140’s efficacy in hematologic malignancies?
this compound’s efficacy is primarily tested in in vitro and in vivo models of acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL).
- In vitro : Cell lines (e.g., ARH77 MM, K562 AML) are incubated with this compound (0.1–10 µM) for 24–72 hours. Apoptosis is quantified via Annexin V/PI staining or caspase-3 activation assays .
- In vivo : SCID/beige mice bearing human AML or MM xenografts receive subcutaneous this compound (0.1–0.9 mg/kg) daily. Tumor volume, necrosis, and apoptosis are assessed histologically .
- Key controls : AMD3100 (a CXCR4 antagonist) and untreated cohorts are included for comparison .
Q. How does this compound induce apoptosis in leukemia cells?
this compound triggers CXCR4-dependent apoptosis via:
- AKT/ERK pathway inhibition : Reduces phosphorylation of pro-survival kinases, leading to mitochondrial depolarization and caspase activation .
- Overcoming stromal protection : Disrupts CXCR4-CXCL12 interactions between cancer cells and bone marrow stromal cells (BMSCs), reversing IL-6/BCL6-mediated survival signals .
- Dose dependency : Apoptosis rates increase with concentrations >1 µM in AML and MM cell lines .
Q. What are standard protocols for assessing this compound’s impact on stem cell mobilization?
- Clinical protocols : Patients receive cyclophosphamide (3–4 g/m²) followed by G-CSF (5 µg/kg/day). This compound (0.006–0.9 mg/kg) is administered subcutaneously on day 10, with CD34+ cell counts monitored via flow cytometry .
- Preclinical models : Mice treated with this compound + G-CSF show a 78-fold increase in mobilized CD34+ cells compared to AMD3100 + G-CSF .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s CXCR4 dependency?
While this compound is a high-affinity CXCR4 antagonist (IC50 ~1 nM), its growth inhibition in DLBCL cells does not correlate with CXCR4 expression levels . To resolve this:
- Mechanistic studies : Use CRISPR/Cas9 to knock out CXCR4 in DLBCL cells and compare this compound’s efficacy in wild-type vs. knockout models.
- Off-target profiling : Screen this compound against other chemokine receptors (e.g., CXCR7) via competitive binding assays .
- Transcriptomic analysis : Perform RNA-seq on treated cells to identify CXCR4-independent pathways (e.g., integrin signaling) .
Q. What methodological considerations are critical when combining this compound with tyrosine kinase inhibitors (TKIs)?
- Synergy testing : Use the Chou-Talalay method to calculate combination indices (CI) for this compound + imatinib in CML. For example, this compound (8 µM) + imatinib (IC50) reduces cell viability by 95% in co-cultures with BMSCs .
- Stromal co-cultures : Include BMSCs to mimic the bone marrow microenvironment. This compound reverses stromal-induced TKI resistance by blocking CXCR4/BCL6 upregulation .
- In vivo validation : Administer this compound intraperitoneally (100 µg/injection) with oral TKIs in xenograft models. Monitor engraftment via bioluminescence imaging .
Q. How can researchers optimize this compound dosing to balance efficacy and toxicity in solid tumors?
- Pharmacokinetic modeling : Use non-linear regression to correlate subcutaneous doses (0.1–0.9 mg/kg) with plasma concentrations and tumor apoptosis rates .
- Toxicity endpoints : In phase I trials, monitor cytokine release syndrome (CRS) and organ toxicity via serum IL-6/CRP levels and histopathology .
- Dose escalation : Start with 0.006 mg/kg (human equivalent) and escalate using a 3+3 design, prioritizing CD34+ mobilization and tumor regression metrics .
Q. What strategies validate this compound’s role in overcoming microenvironment-mediated drug resistance?
- 3D co-culture systems : Seed AML cells with BMSCs in Matrigel and treat with this compound (1–10 µM). Quantify cell viability via ATP-based assays .
- CXCL12 gradient assays : Use transwell chambers to test this compound’s inhibition of CXCR4-mediated migration toward CXCL12 (100 ng/mL) .
- In vivo imaging : Track residual disease in BM niches via PET/CT with CXCR4-targeted radiotracers (e.g., ⁶⁸Ga-pentixafor) .
Data Contradictions and Mitigation
- CXCR4-Independent Effects : DLBCL studies show this compound’s anti-proliferative effects may involve integrin/FAK signaling . Validate via phosphoproteomics.
- Variable Mobilization Efficiency : Higher this compound doses (0.9 mg/kg) yield optimal CD34+ collection in MM, but lower doses may suffice in AML . Conduct disease-specific pharmacokinetic studies.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。